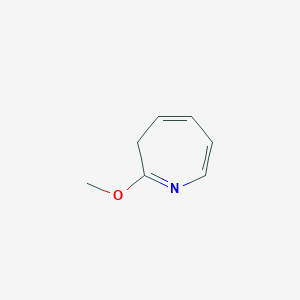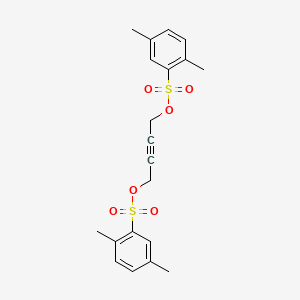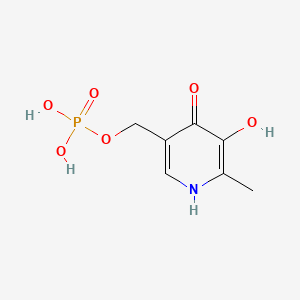
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by a pyridine ring substituted with hydroxy, methyl, and oxo groups, and a phosphate group attached to the methyl group. Its molecular formula is C7H10NO6P, and it has a molecular weight of approximately 235.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through cyclization reactions.
Substitution Reactions: Hydroxy, methyl, and oxo groups are introduced to the pyridine ring through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols .
Aplicaciones Científicas De Investigación
(5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl phosphate
- (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl sulfate
- (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl nitrate
Uniqueness
Compared to similar compounds, (5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridin-3-yl)methyl dihydrogen phosphate is unique due to its specific phosphate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
5913-68-8 |
|---|---|
Fórmula molecular |
C7H10NO6P |
Peso molecular |
235.13 g/mol |
Nombre IUPAC |
(5-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C7H10NO6P/c1-4-6(9)7(10)5(2-8-4)3-14-15(11,12)13/h2,9H,3H2,1H3,(H,8,10)(H2,11,12,13) |
Clave InChI |
HNKGLEWRFGKTOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=CN1)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


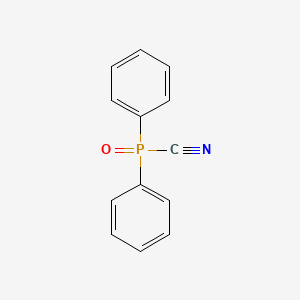
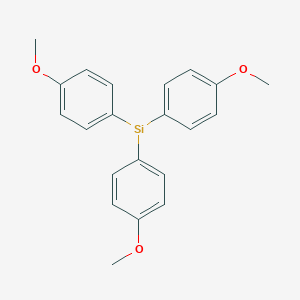
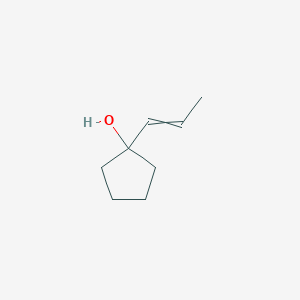
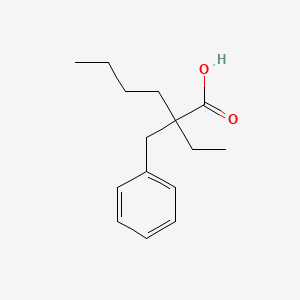

![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
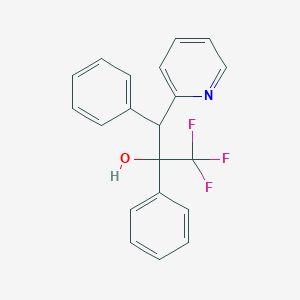
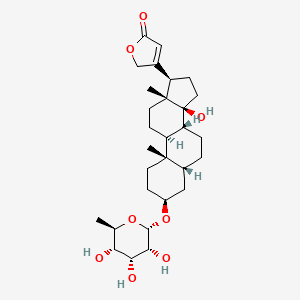
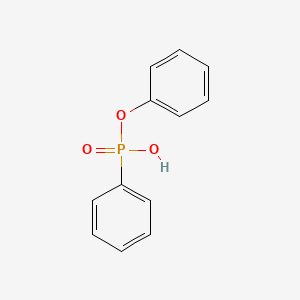
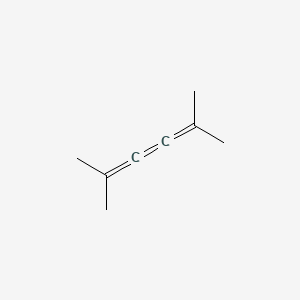
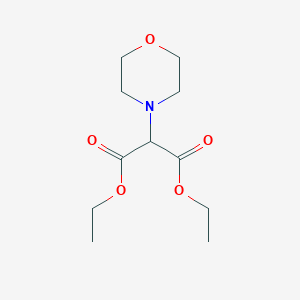
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
